molecular formula C8H11N3O2 B14857684 2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine CAS No. 1393560-24-1

2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B14857684
CAS No.: 1393560-24-1
M. Wt: 181.19 g/mol
InChI Key: KOEHVYBMAJROHJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,4-dimethoxyaniline with suitable reagents to form the pyrrolo-pyrimidine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets and pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,4-Dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.

Properties

CAS No.

1393560-24-1

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2,4-dimethoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3O2/c1-12-7-5-3-9-4-6(5)10-8(11-7)13-2/h9H,3-4H2,1-2H3

InChI Key

KOEHVYBMAJROHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1CNC2)OC

Origin of Product

United States

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